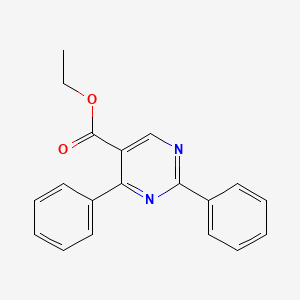

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic structure found in a multitude of biologically crucial molecules. chemicalbook.com As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA. chemicalbook.comresearchgate.net Beyond their role in genetics, pyrimidine derivatives exhibit an extensive range of pharmacological activities.

The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to the synthesis of compounds with a wide spectrum of biological effects. nih.govchemicalbook.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. chemicalbook.com The ability of pyrimidine-based compounds to interact with various biological targets has made them a "privileged scaffold" in medicinal chemistry, meaning they are frequently utilized as a starting point for the design of new drugs. nih.govnih.gov The development of numerous clinically used drugs containing the pyrimidine moiety underscores the enduring importance of this heterocyclic system in pharmaceutical research.

Overview of Pyrimidine Carboxylates in Chemical Biology

Pyrimidine carboxylates, a subclass of pyrimidine derivatives, are characterized by the presence of a carboxylic acid or ester functional group attached to the pyrimidine ring. This feature provides a key site for chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties. chemsynthesis.comsciforum.net

In the field of chemical biology, which uses chemical techniques to study and manipulate biological systems, pyrimidine carboxylates serve as valuable tools. They have been investigated for their potential to inhibit specific enzymes or to modulate cellular signaling pathways. For instance, certain pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as inhibitors of the STAT6 protein, a key player in allergic inflammatory responses. nih.gov The ester group in compounds like ethyl pyrimidinecarboxylate can also be a target for enzymatic hydrolysis in vivo, potentially leading to the controlled release of an active carboxylic acid derivative.

Research Trajectories of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate and Analogues

One significant research avenue involves the synthesis of related structures, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. nih.gov These syntheses often employ multi-step procedures, including solid-phase techniques to build the heterocyclic core. nih.gov The investigation of analogues has also extended to pyrimidine-5-carboxamide derivatives, where the ethyl ester group is replaced by an amide. A notable example is the development of 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, which has shown potent inhibitory activity against STAT6. nih.gov

The table below summarizes some of the key research findings related to analogues of this compound.

| Compound/Analogue Class | Research Focus | Key Findings |

| Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Synthesis Methodology | Synthesized in modest to good yields via a five-step procedure involving a solid support. nih.gov |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives | STAT6 Inhibition | Identified potent inhibitors of STAT6, a therapeutic target for allergic diseases. nih.gov |

| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | Specific STAT6 Inhibitor | Showed potent STAT6 inhibition with an IC50 value of 21 nM and inhibited IL-4-induced Th2 differentiation. nih.gov |

Future research is likely to continue exploring the synthetic versatility of the this compound scaffold to generate libraries of novel compounds for screening against a wide range of biological targets. The insights gained from these studies will further elucidate the structure-activity relationships of this class of molecules and may lead to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-diphenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-2-23-19(22)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTIONINVUBJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264712 | |

| Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77995-07-4 | |

| Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77995-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2,4 Diphenyl 5 Pyrimidinecarboxylate

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional methods for the synthesis of pyrimidines often rely on the condensation of multiple components in a single reaction vessel, providing a straightforward and atom-economical approach to complex molecular architectures.

Multi-component Reaction Approaches (e.g., Biginelli-type Cyclocondensation)

The Biginelli reaction, first reported in 1893, is a classic multi-component reaction that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones. echemcom.com While the classic Biginelli reaction uses urea, variations using amidines, such as benzamidine (B55565), can lead to the formation of fully aromatic pyrimidine (B1678525) systems.

For the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a plausible Biginelli-type reaction would involve the three-component condensation of benzaldehyde (B42025), ethyl benzoylacetate, and benzamidine hydrochloride.

The proposed mechanism for this reaction, analogous to the currently accepted mechanism of the Biginelli reaction, likely proceeds through the formation of an N-acyliminium ion intermediate. orgsyn.org This intermediate is generated from the acid-catalyzed condensation of benzaldehyde and benzamidine. Subsequently, the enol form of ethyl benzoylacetate acts as a nucleophile, attacking the iminium ion. The resulting open-chain intermediate then undergoes cyclization and dehydration to yield the aromatic pyrimidine ring. orgsyn.orgresearchgate.net

Table 1: Proposed Reactants for Biginelli-type Synthesis of this compound

| Component | Structure | Role |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | Aldehyde component |

| Ethyl benzoylacetate | C₆H₅COCH₂COOC₂H₅ | β-Ketoester component |

| Benzamidine | C₆H₅C(NH)NH₂ | Amidine component |

Condensation Reactions with Ethyl Cyanoacetate and Ammonium (B1175870) Acetate

Another conventional approach to pyrimidine synthesis involves the condensation of various precursors. While not a direct route to this compound, related pyrimidine-5-carbonitriles can be synthesized through the three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) hydrochloride in an alkaline medium. orgsyn.org This highlights the versatility of multicomponent reactions in accessing a variety of substituted pyrimidines.

A more direct, albeit less common, pathway could involve the reaction of pre-formed intermediates. For instance, the condensation of ethyl 2-benzoyl-3-phenylpropenoate with benzamidine would, in principle, lead to the formation of the dihydropyrimidine (B8664642) intermediate, which could then be oxidized to yield this compound.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of Biginelli-type reactions is highly dependent on the reaction conditions and the choice of catalyst. Traditional methods often suffered from low yields. frontiersin.org Consequently, significant research has been dedicated to optimizing these reactions.

A variety of Brønsted and Lewis acids have been employed to catalyze the Biginelli reaction. echemcom.com A comparative study of Lewis acid catalysts such as CuCl₂, FeCl₃, and ZnCl₂ for the Biginelli reaction has shown that the catalytic activity can be influenced by the electronegativity of the metal, which affects the activation of the intermediates. researchgate.net For the synthesis of related dihydropyrimidin-2(1H)-ones, zinc chloride in acetic acid has been shown to be an effective catalytic system. researchgate.net The use of p-toluenesulfonic acid (PTSA) has also been reported for the synthesis of related tetrahydropyrimidines. mdpi.com

The choice of solvent also plays a crucial role. While ethanol (B145695) is traditionally used, solvent-free conditions have been explored to develop more environmentally friendly protocols. rsc.org The optimization of reaction parameters such as temperature and catalyst loading is essential to maximize the yield and minimize reaction times. researchgate.net

Table 2: Comparison of Catalysts for Biginelli-type Reactions of Analogous Compounds

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl | Ethanol | Reflux | 24 | 58-62 | frontiersin.org |

| ZnCl₂/Acetic Acid | - | - | - | 81.7-91.9 | researchgate.net |

| CuCl₂·2H₂O/HCl | Solvent-free | Room Temp | - | - | researchgate.net |

| PTSA | Ethanol | Reflux | 6 | 28.6 (side product) | mdpi.com |

Advanced Synthetic Strategies and Methodological Innovations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of pyrimidine derivatives.

Polymer-Assisted Synthesis for Analogues of Pyrimidine Carboxylates

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase chemistry, including simplified purification and the potential for automation. Polymer-assisted synthesis has been successfully applied to create libraries of pyrimidine derivatives. iupac.org

A five-step procedure for the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, which are analogues of the target compound, has been reported using a Merrifield's resin as the solid support. researchgate.net This method involves building the heterocyclic moiety on the resin, followed by cleavage to release the final product. researchgate.net This approach allows for the generation of a library of compounds by varying the starting materials. iupac.org The key steps typically involve the attachment of a suitable building block to the polymer support, followed by cyclocondensation and subsequent cleavage from the resin. researchgate.net

Table 3: Example of Polymer-Assisted Synthesis of an Analogous Pyrimidine Carboxylate

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Merrifield's resin, Thiourea | Attachment of amidine precursor | researchgate.net |

| 2 | Aldehyde, β-Ketoester | Construction of dihydropyrimidine ring | researchgate.net |

| 3 | Oxidation | Aromatization of the pyrimidine ring | researchgate.net |

Greener Chemistry Approaches in Pyrimidine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netrasayanjournal.co.in For pyrimidine synthesis, this has led to the development of methods that utilize greener solvents, recyclable catalysts, and alternative energy sources. orgsyn.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. google.com Microwave-assisted Biginelli reactions have been reported for the synthesis of various dihydropyrimidinones and their derivatives. chemicalbook.com These reactions are often carried out under solvent-free conditions, further enhancing their green credentials. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction rates and improve yields. researchgate.net Ultrasound irradiation has been successfully employed in the one-pot, three-component synthesis of fused heterocyclic pyrimidines. researchgate.net The use of ultrasound can promote efficient mixing and mass transfer, leading to shorter reaction times and milder reaction conditions. researchgate.netnih.gov

Use of Recyclable Catalysts and Green Solvents: The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. researchgate.net For pyrimidine synthesis, catalysts such as nano-SiO₂ in water and calcined Mg/Fe hydrotalcite under solvent-free conditions have been used. researchgate.netrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The use of β-cyclodextrin as a recyclable, non-toxic catalyst in aqueous medium for the synthesis of pyrimidine derivatives has also been reported. mdpi.com

Table 4: Green Synthetic Approaches for Pyrimidine Derivatives

| Method | Catalyst | Solvent | Key Advantages | References |

|---|---|---|---|---|

| Microwave Irradiation | Various Lewis/Brønsted acids | Often solvent-free | Rapid reaction times, high yields | google.comchemicalbook.comnih.gov |

| Ultrasound Irradiation | Various | Water, Ethanol/Water | Shorter reaction times, milder conditions | researchgate.netresearchgate.netresearchgate.net |

Microwave-Assisted Synthesis Protocols

The synthesis of pyrimidine derivatives, including this compound, has been significantly advanced by the application of microwave-assisted organic synthesis (MAOS). This technology often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgjocpr.com A primary route for the synthesis of the core pyrimidine structure is the Biginelli reaction or a similar multicomponent condensation. researchgate.netnih.gov

For this compound, a plausible microwave-assisted, three-component synthesis involves the condensation of benzamidine (as the amidine source), ethyl benzoylacetate (as the β-ketoester component), and an appropriate aldehyde derivative. Alternatively, related 2-amino-4,6-diarylpyrimidines can be synthesized from a chalcone, guanidine, and an oxidizing agent. The use of solvent-free conditions or high-boiling point solvents like ethanol or DMF in a sealed vessel under microwave irradiation is common. omicsonline.orgomicsonline.org Catalysts, such as mineral acids, Lewis acids like Yb(OTf)₃, or even green catalysts like sulfamic acid, can be employed to facilitate the cyclocondensation. asianpubs.orgresearchgate.net

The reaction proceeds via a series of proposed intermediates, including an N-acylimmonium ion, which ultimately undergoes cyclization and dehydration/oxidation to yield the aromatic pyrimidine ring. researchgate.net The efficiency of microwave irradiation stems from its ability to rapidly and uniformly heat the reaction mixture, overcoming activation energy barriers more effectively than conventional heating. asianpubs.orgomicsonline.org

Table 1: Representative Conditions for Microwave-Assisted Pyrimidine Synthesis

| Component A | Component B | Component C | Catalyst | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aldehyde | β-Ketoester | Urea/Thiourea | Sulfamic Acid | Solvent-free | 450 W | 2-4 | High | asianpubs.orgjocpr.com |

| Aromatic Aldehyde | Ethyl Benzoylacetate | Guanidine | NaHCO₃ | Ethanol | 120 °C | 15-30 | Good | researchgate.netunits.it |

| Chalcone | Guanidine HCl | - | CaCl₂ | Solvent-free | 140 °C | 10-20 | Moderate-Good | researchgate.netnih.gov |

Chemical Transformations and Derivatization of this compound

Oxidation Reactions and Product Characterization

The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, the nitrogen atoms within the ring can be susceptible to N-oxidation, analogous to pyridine (B92270) chemistry. nih.govarkat-usa.org Treatment of this compound with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can lead to the formation of the corresponding N-oxide derivatives. arkat-usa.org

Depending on the stoichiometry and reaction conditions, mono-N-oxidation could occur at either the N1 or N3 position, leading to two potential regioisomers: this compound 1-oxide and this compound 3-oxide. Further oxidation could potentially yield the 1,3-dioxide. The phenyl rings are generally stable to these mild oxidizing conditions.

In cases where a dihydropyrimidine precursor is used, aromatization to the pyrimidine is a key oxidation step. researchgate.netscipedia.com This is often achieved using oxidants like ceric ammonium nitrate (B79036) (CAN) or simply by exposure to air during the reaction workup. scipedia.com

Product Characterization: The formation of N-oxide products would be confirmed by:

¹H NMR: A downfield shift of the proton on the pyrimidine ring (H-6) due to the electron-withdrawing nature of the N-oxide group.

¹³C NMR: Shifts in the carbon signals of the pyrimidine ring, particularly those adjacent to the oxidized nitrogen.

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of one or two oxygen atoms (M+16 or M+32).

IR Spectroscopy: Appearance of a characteristic N-O stretching vibration.

Reduction Reactions and Resulting Derivatives

The reduction of this compound can proceed via two main pathways, primarily depending on the reducing agent and the reaction conditions. The presence of both a reducible heterocyclic ring and an ester functional group allows for selective or total reduction.

Reduction of the Ester Group: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ethyl carboxylate group to a primary alcohol. masterorganicchemistry.comlibretexts.org This reaction typically requires anhydrous conditions using solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting product is (2,4-diphenylpyrimidin-5-yl)methanol. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Reduction of the Pyrimidine Ring: Research on related pyrimidine-5-carboxylates has shown that LiAlH₄ can also reduce the pyrimidine ring itself. researchgate.netresearchgate.net This reaction leads to the formation of a dihydropyrimidine derivative, typically Ethyl 2,4-diphenyl-1,6-dihydropyrimidine-5-carboxylate. researchgate.netresearchgate.net Studies indicate that this pathway can be favored over ester reduction at lower temperatures, while at higher temperatures or with prolonged reaction times, reduction of the ester may also occur. researchgate.net

Table 2: Potential Reduction Products and Conditions

| Reagent | Solvent | Conditions | Primary Product | Byproduct | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF/Ether | Low Temperature (-70°C to 0°C) | Ethyl 2,4-diphenyl-1,6-dihydropyrimidine-5-carboxylate | (2,4-Diphenylpyrimidin-5-yl)methanol | researchgate.netresearchgate.net |

| LiAlH₄ | THF | Reflux | (2,4-Diphenylpyrimidin-5-yl)methanol | Ring reduction products | masterorganicchemistry.comchemistrysteps.com |

| NaBH₄ | Methanol/Ethanol | Room Temperature | No Reaction (on ester) | - | libretexts.org |

Nucleophilic Substitution Reactions on the Pyrimidine and Phenyl Rings

The reactivity of this compound towards nucleophiles is dictated by the electronic nature of its constituent parts.

Reactivity at the Ester Group: The most susceptible site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. This leads to classic nucleophilic acyl substitution reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,4-diphenyl-5-pyrimidinecarboxylic acid.

Amidation: Reaction with primary or secondary amines, often at elevated temperatures or using coupling agents like DCC, can convert the ester into the corresponding amide. libretexts.org

Transesterification: Refluxing in an alcohol with an acid or base catalyst can replace the ethyl group with a different alkyl group.

Reactivity on the Pyrimidine Ring: The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr). However, this reaction requires the presence of a good leaving group (e.g., a halogen) at the 2, 4, or 6-positions. nih.govwuxiapptec.com In this compound, the C2 and C4 positions are occupied by phenyl groups, which are not viable leaving groups under normal conditions. Therefore, direct nucleophilic substitution on the pyrimidine ring is not a feasible transformation for this compound.

Reactivity on the Phenyl Rings: The phenyl rings attached at the C2 and C4 positions are not activated towards nucleophilic aromatic substitution. SNAr on an aryl ring requires strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group, which are absent here. The phenyl rings would instead be susceptible to electrophilic aromatic substitution.

Ring Closure Reactions of Pyrimidine Carboxylic Acid Intermediates

Fused heterocyclic systems containing the pyrimidine ring, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry. researchgate.netnih.govnih.gov These structures can be synthesized from this compound via a multi-step sequence that begins with the formation of a pyrimidine carboxylic acid intermediate.

Step 1: Hydrolysis The first and necessary step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,4-diphenyl-5-pyrimidinecarboxylic acid, typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

Step 2: Cyclization The resulting carboxylic acid is then used as a precursor to build an adjacent ring. Several strategies exist:

Reaction with Formamides: The pyrimidine-5-carboxylic acid can be condensed with reagents like formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to construct the second pyrimidine ring, yielding a 2,4-diphenylpyrimido[4,5-d]pyrimidin-5(6H)-one derivative.

From Amide/Hydrazide Intermediates: The carboxylic acid can be converted to an amide or hydrazide. Subsequent reaction of the amide with a one-carbon synthon (e.g., triethyl orthoformate) or cyclization of the hydrazide with an appropriate partner can lead to the fused ring system.

From an Aminopyrimidine Precursor: If the synthesis starts from a 4-amino-2-phenyl-5-pyrimidinecarboxylate derivative, reaction with reagents like urea, isocyanates, or isothiocyanates can be used to construct the second ring, leading to variously substituted pyrimido[4,5-d]pyrimidine-2,4-diones. researchgate.net

These ring closure reactions provide a powerful method for expanding the molecular complexity and accessing novel fused heterocyclic scaffolds from the parent pyrimidine structure. rsc.org

Structure Activity Relationship Sar Studies of Pyrimidine Carboxylate Derivatives

Influence of Substituents on Molecular Interactions and Biological Potential

The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. nih.govresearchgate.net Modifications at positions 2, 4, and 5 of the pyrimidine ring can drastically alter the compound's interaction with biological targets, thereby affecting its therapeutic potential.

Effects of Phenyl Group Modifications at Pyrimidine Positions 2 and 4

The presence of phenyl groups at the C2 and C4 positions of the pyrimidine ring is a key determinant of biological activity. The electronic and steric properties of these phenyl rings can be modulated by introducing various substituents, which in turn affects their interaction with target proteins.

Research on related 2,4,5-substituted pyrimidines has shown that the nature of the aryl group at these positions is critical for activity. For instance, in a series of 2,4,5-substituted pyrimidines investigated as tubulin polymerization inhibitors, an indole-aryl-substituted aminopyrimidine derivative demonstrated excellent inhibitory activity. nih.gov This suggests that the aromatic system's ability to engage in specific interactions, such as pi-stacking or hydrogen bonding, within the binding pocket of a biological target is crucial.

In studies of pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, the substitution pattern on the phenyl rings significantly impacted their cytotoxic and VEGFR-2 inhibitory activities. For example, the introduction of a chlorine atom at the para-position of a phenyl ring was found to be more favorable for activity than substitution at the ortho-position. nih.gov Furthermore, di-chloro substitution at the 2,6-positions resulted in stronger activity compared to a para-substituted analogue, while a 2,4-dichloro derivative showed lower activity. nih.gov These findings highlight the intricate role of the position and number of substituents on the phenyl rings in determining biological efficacy.

While direct SAR studies on Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate are limited, findings from structurally similar di- and trisubstituted pyrimidines suggest that modifications to the phenyl rings, such as the introduction of electron-withdrawing or electron-donating groups, would likely have a profound impact on its biological profile.

Impact of the Ethyl Ester Moiety at Pyrimidine Position 5

Conversely, in some series of pyrimidine derivatives, the ester functionality is not essential for activity and can be replaced with other groups to enhance potency. For example, in a series of 2,4,5-trisubstituted pyrimidines acting as CDK inhibitors, the ester group was not a prerequisite for potent activity. nih.gov Similarly, studies on other heterocyclic carboxylates have shown that hydrolysis of the ester to the corresponding carboxylic acid can sometimes lead to an increase in activity, as the carboxylate group can form stronger interactions with the target protein. mdpi.com

Role of Halogenated and Thio-Linked Moieties on Biological Activity

The introduction of halogen atoms or thio-linked groups onto the pyrimidine scaffold or its substituents is a common strategy to modulate biological activity. These modifications can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound.

Halogenated Moieties:

Halogen atoms, such as chlorine, fluorine, and bromine, can significantly influence the biological activity of pyrimidine derivatives. The position and nature of the halogen are critical. For instance, in a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines, a 4-chlorophenyl substituent at the C5 position resulted in the most potent antibacterial activity. uni-saarland.denih.gov The electron-withdrawing nature of halogens can enhance binding interactions with biological targets. In another study on pyrimidine-5-carbonitrile derivatives, the introduction of a chlorine atom at the para-position of a phenyl substituent was more favorable for activity than an ortho-substitution. nih.gov Furthermore, the presence of a trifluoromethyl group, a common halogen-containing moiety, at the C5 position of the pyrimidine ring has been shown to be a key feature in some potent EGFR inhibitors. ekb.eg

Thio-Linked Moieties:

The incorporation of a thioether or related sulfur-containing group can also profoundly impact the biological profile of pyrimidine derivatives. A series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates demonstrated significant antibacterial and anticancer activity. researchgate.netbohrium.com The nature of the substituent attached to the sulfur atom was found to be a key determinant of the observed activity. For instance, oxidation of the thioether to the corresponding sulfinyl or sulfonyl derivatives can further modulate the electronic properties and biological activity of the compounds. researchgate.netbohrium.com In some cases, thio-substituted pyrimidines have shown promising activity as antimicrobial agents. ekb.eg

Comparative SAR Analysis with Structurally Similar Pyrimidine Analogues

To better understand the structure-activity relationships of this compound, it is informative to compare its structural features with those of other biologically active pyrimidine analogues.

Evaluation of Pyrimidine Carboxylates with Diverse Substituent Patterns

The biological potential of pyrimidine carboxylates is highly dependent on the substitution pattern around the core ring. The following table summarizes the biological activities of various pyrimidine carboxylate derivatives with different substituents at positions 2, 4, and 5.

| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | Biological Activity | Reference |

| 1 | -NH-Ph(4-Br) | -Ph(4-F) | -COOEt | Larvicidal (94% mortality) | acs.org |

| 2 | -NH-Ph(4-Br, 2-CN) | -Ph(4-F) | -COOEt | Larvicidal (91% mortality) | acs.org |

| 3 | -S-CH2-Ph | -Me | -Ph | Antibacterial, Anticancer | researchgate.netbohrium.com |

| 4 | -SO-CH2-Ph | -Me | -Ph | Antibacterial, Anticancer | researchgate.netbohrium.com |

| 5 | -SO2-CH2-Ph | -Me | -Ph | Antibacterial, Anticancer | researchgate.netbohrium.com |

| 6 | -NH2 | -Ph(4-Cl) | -Br | Antibacterial (MIC = 1 µg/mL) | uni-saarland.de |

This comparative data illustrates that a wide range of biological activities can be achieved by varying the substituents on the pyrimidine-5-carboxylate scaffold. For example, the presence of halogenated phenylamino (B1219803) groups at R2 and a fluorinated phenyl group at R4 leads to significant larvicidal activity (Compounds 1 and 2). acs.org In contrast, thio- and sulfonyl-linked groups at R2, combined with a methyl at R4 and a phenyl at C6 (shifted from C4 in the parent compound), confer antibacterial and anticancer properties (Compounds 3, 4, and 5). researchgate.netbohrium.com Furthermore, a simple amino group at R2 combined with a chlorophenyl at R4 and a bromine at R5 results in potent antibacterial agents (Compound 6). uni-saarland.de

Structure-Biological Activity Correlations in Pyrimidine Scaffolds

A broader analysis of various pyrimidine scaffolds reveals several key correlations between their structure and biological activity.

Lipophilicity and Electronic Effects: The introduction of lipophilic and electron-withdrawing groups, such as halogens, on the phenyl rings often enhances biological activity. This is evident in the potent antibacterial activity of the 4-chlorophenyl substituted pyrimidine derivative. uni-saarland.denih.gov

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is crucial for interaction with biological targets. The amino groups in 2,4-diaminopyrimidines and the ester/carboxylate group at C5 are key features for binding.

Steric Factors: The size and conformation of the substituents play a critical role. For instance, the relative positions of substituents on the phenyl rings (ortho, meta, para) can significantly alter the activity profile, as seen in pyrimidine-5-carbonitrile derivatives. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule (conformation) and the specific spatial arrangement of its atoms (stereochemistry) are critical factors that dictate its ability to bind to a biological target and elicit a pharmacological response. In the context of pyrimidine derivatives, these aspects are of paramount importance in defining their SAR.

The concept of conformational restriction, where the flexibility of a molecule is deliberately reduced, is a powerful strategy in drug design. By locking a molecule into a specific, biologically active conformation, it is often possible to enhance potency and selectivity. nih.gov A study on pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) demonstrated this principle effectively. The replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. nih.govsigmaaldrich.com This improvement is attributed to the reduction in the number of rotatable bonds, which pre-organizes the molecule into a conformation that is more favorable for binding, thus minimizing the entropic penalty upon binding to the target. nih.gov

Stereochemical Considerations: When a molecule is chiral, meaning it is non-superimposable on its mirror image, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

In the development of pyrimidine-4-carboxamide NAPE-PLD inhibitors, stereochemistry played a decisive role. The introduction of a chiral center at the 3-position of a piperidine (B6355638) ring and a hydroxypyrrolidine moiety led to the discovery that specific stereoisomers were significantly more potent. The combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine resulted in the most potent compound, LEI-401, with a 10-fold increase in activity compared to other isomers. nih.govsigmaaldrich.com This highlights that a precise three-dimensional arrangement of the substituents is required for optimal interaction with the target enzyme.

The following table summarizes the effect of conformational restriction and stereochemistry on the activity of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors.

| Compound | R2 Substituent | R3 Substituent | pIC50 | Fold-change in Activity |

| Hit Compound | N-methylphenethylamine | Morpholine | 6.09 | 1x |

| Analog 62 | (R/S)-3-Phenylpiperidine | Morpholine | 6.39 | ~2x increase |

| LEI-401 | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 | ~10x increase (vs. analog with morpholine) |

| Data derived from studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. nih.gov |

This data clearly demonstrates that both restricting the conformation and selecting the correct stereoisomer are critical strategies for optimizing the potency of pyrimidine-based inhibitors.

Bioisosteric Principles and Pharmacophore Refinement in Pyrimidine Design

Bioisosteric Principles: Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. nih.gov This principle is widely applied in the design of pyrimidine derivatives.

The phenyl groups in this compound are common targets for bioisosteric replacement. While phenyl rings can be crucial for activity through interactions like π-π stacking, they can also contribute to poor solubility or be susceptible to metabolic oxidation. nih.govnih.gov Replacing a phenyl ring with a different aromatic heterocycle (e.g., thiophene, pyridine) or even a non-aromatic, sp³-rich scaffold can lead to improved drug-like properties. nih.govgoogle.com For example, in a series of 2,4,5-trisubstituted pyrimidine inhibitors, a 5-chlorothiophene was identified as a successful bioisostere for a benzothiophene (B83047) group, resulting in equipotent activity against one target kinase (PfGSK3) and enhanced potency against another (PfPK6). nih.gov

The carboxylate group itself can be considered a bioisostere of other functionalities. In many studies, the related pyrimidine-5-carbonitrile or pyrimidine-5-carboxamide scaffolds have been explored. nih.govnih.gov These groups have different hydrogen bonding capabilities and electronic properties compared to the ethyl carboxylate, which can lead to different binding modes and activities. For instance, the amide group in pyrimidine-4-carboxamides is crucial for their activity as NAPE-PLD inhibitors. nih.gov

The following table shows examples of bioisosteric replacements in pyrimidine derivatives and their impact on activity.

| Lead Scaffold/Fragment | Original Group | Bioisosteric Replacement | Target | Outcome |

| 2,4-Disubstituted Pyrimidine | Benzothiophene | 5-Chlorothiophene | PfGSK3/PfPK6 | Maintained/Enhanced Potency nih.gov |

| Diarylpyrimidine (DAPY) | Phenyl | Cycloalkane | HIV-1 RT | Decreased Activity nih.gov |

| Pyrimidine-4-carboxamide | Phenyl | Bridged Piperidine | γ-secretase | Improved Solubility & Lipophilicity google.com |

Pharmacophore Refinement: A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models are crucial tools for refining the design of new inhibitors. They are developed based on the structures of known active compounds or the structure of the target's binding site.

For diarylpyrimidine derivatives, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. In one study on DAPYs as HIV-1 NNRTIs, a pharmacophore model was generated from a set of highly active compounds. This model highlighted the key structural features responsible for activity and, when combined with 3D-QSAR and docking studies, guided the design of new analogues with potentially higher predicted activity. nih.govnih.gov

Pharmacophore models for kinase inhibitors often highlight the importance of hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. For pyrazolo[1,5-a]pyrimidines, which are bioisosteres of adenine, the pyrimidine nitrogen atoms are often key pharmacophoric features for this hinge-binding interaction. The refinement of pharmacophore models involves an iterative process of designing new compounds based on the model, testing their activity, and then using the new SAR data to update and improve the model. This process helps in understanding the precise requirements for optimal binding and can lead to the discovery of more potent and selective inhibitors. For instance, pharmacophore models for pyrimidine-based kinase inhibitors can inform which positions on the ring are best for introducing substituents to target specific pockets within the ATP-binding site, thereby improving selectivity for one kinase over another.

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, offering insights into its electronic structure, functional groups, and the connectivity of its atoms.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is anticipated to exhibit distinct signals corresponding to the different types of protons present. The ethyl ester group would show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum. The protons of the two phenyl rings would appear as complex multiplets in the downfield aromatic region. The single proton on the pyrimidine (B1678525) ring is also expected to resonate in the aromatic region, with its precise chemical shift influenced by the electronic effects of the surrounding phenyl and carboxylate groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the pyrimidine ring, and the carbons of the two phenyl rings. The chemical shifts of the pyrimidine and phenyl carbons would provide insights into the electronic environment and substitution pattern of the heterocyclic and aromatic rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.2 - 1.5 (triplet) | 13 - 15 |

| Ethyl -CH₂- | 4.1 - 4.5 (quartet) | 60 - 63 |

| Phenyl-H | 7.2 - 8.5 (multiplets) | 125 - 140 |

| Pyrimidine-H | 8.5 - 9.0 (singlet) | 110 - 165 |

| Ester C=O | - | 160 - 170 |

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the pyrimidine and phenyl rings, and C-O stretching vibrations of the ester group.

UV-Visible Spectrophotometry: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyrimidine and phenyl ring systems in this compound is expected to give rise to strong UV absorption bands. The λmax values would be indicative of the extent of π-conjugation in the molecule.

Interactive Data Table: Expected IR and UV-Vis Data

| Technique | Expected Absorption |

| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch) |

| UV-Vis (nm) | λmax in the range of 250-350 nm due to π-π* transitions of the conjugated aromatic and heterocyclic systems. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula of the compound. For this compound (C₁₉H₁₆N₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and fragmentation of the phenyl and pyrimidine rings.

Interactive Data Table: Predicted Mass Spectrometry Data

| Technique | Expected m/z Values and Fragments |

| HRMS | Exact mass corresponding to the molecular formula C₁₉H₁₆N₂O₂. |

| EI-MS | Molecular ion peak [M]⁺, fragments corresponding to [M-CH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, and characteristic phenyl (m/z 77) and pyrimidine ring fragments. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Interactive Data Table: Potential X-ray Crystallography Parameters

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) ** | Angles between bonded atoms |

| Torsion Angles (°) ** | Conformation of the molecule |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It plays a crucial role in the characterization of newly synthesized molecules, such as this compound, by providing experimental verification of its empirical formula. This process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are meticulously measured to calculate the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement, typically within ±0.4%, between the found and calculated values serves as strong evidence for the structural integrity and purity of the synthesized compound.

Detailed research findings:

For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₉H₁₆N₂O₂. The calculated percentages for Carbon, Hydrogen, and Nitrogen are foundational benchmarks for verifying the successful synthesis of this molecule.

The molecular formula C₁₉H₁₆N₂O₂ leads to a molecular weight of approximately 316.35 g/mol . Based on this, the theoretical elemental composition is calculated as follows:

Carbon (C): 75.93%

Hydrogen (H): 5.10%

Nitrogen (N): 8.86%

In a typical research setting, these theoretical values would be juxtaposed with experimental data obtained from an elemental analyzer. For instance, a hypothetical experimental result might yield values such as C, 75.85%; H, 5.15%; N, 8.81%. The close correlation between these hypothetical "found" values and the "calculated" theoretical percentages would confirm that the synthesized compound has the expected elemental composition of this compound and indicates a high degree of purity. Discrepancies outside the acceptable range would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

The data is summarized in the interactive table below.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Theoretical (%) |

| Carbon | C | 75.93 |

| Hydrogen | H | 5.10 |

| Nitrogen | N | 8.86 |

Computational and Theoretical Investigations of Ethyl 2,4 Diphenyl 5 Pyrimidinecarboxylate

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Binding Affinity and Binding Modes

In the context of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, molecular docking simulations would be employed to predict how it binds to various biological targets. The process involves generating a multitude of possible conformations of the ligand and positioning them within the active site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a more stable and favorable interaction. For instance, in studies of other pyrimidine (B1678525) derivatives, docking has been used to identify potential inhibitors of enzymes like dihydrofolate reductase. nih.gov The specific binding modes of this compound, detailing the precise orientation and conformation within a protein's active site, would be a key output of such an investigation.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by various non-covalent interactions. A detailed analysis of the docked poses of this compound would reveal these crucial interactions. Hydrogen bonds, formed between hydrogen bond donors and acceptors, are critical for specificity and affinity. The pyrimidine nitrogens and the carbonyl oxygen of the ester group in the target molecule are potential hydrogen bond acceptors. Hydrophobic interactions, occurring between the nonpolar phenyl rings of the ligand and hydrophobic residues of the protein, also play a significant role in the binding. Understanding these interactions is fundamental to explaining the compound's potential biological activity and for guiding the design of more potent analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These calculations are crucial for predicting molecular reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For this compound, an MEP map would likely show negative potential around the pyrimidine nitrogen atoms and the carbonyl oxygen, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net The phenyl rings would exhibit areas of varying potential.

In Silico Modeling for Biological Pathway Prediction

In silico modeling can be used to predict the biological pathways in which a compound might be active. By comparing the structural and electronic features of this compound with databases of known bioactive molecules, it is possible to generate hypotheses about its potential biological targets and mechanisms of action. For example, the pyrimidine scaffold is present in many compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net Computational models could suggest that this compound may interact with pathways involving enzymes such as kinases or reductases, which would then need to be validated through experimental assays.

Conformational Dynamics and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the two phenyl substituents at positions 2 and 4 of the pyrimidine ring, as well as the orientation of the ethyl carboxylate group at position 5. Understanding the conformational dynamics and the associated energetic landscapes of this molecule is crucial for elucidating its structure-property relationships. These aspects are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) as a function of key dihedral angles.

Theoretical studies on related aromatic compounds with substituent groups have shown that the nature of these groups (electron-donating or electron-withdrawing) can influence the rotational barriers. nih.gov For instance, electron-withdrawing groups tend to increase the rotational barrier due to more pronounced molecular orbital interactions. nih.gov In the case of this compound, the electronic interplay between the phenyl rings and the electron-deficient pyrimidine ring, further modulated by the ethyl carboxylate group, would be expected to define a complex energetic landscape with distinct energy minima corresponding to stable conformers.

Computational analyses of other phenyl-substituted heterocyclic systems provide a general framework for understanding the expected conformational behavior. DFT calculations on such molecules typically involve performing relaxed potential energy surface scans by systematically varying the dihedral angles of the phenyl groups. The results of these scans would reveal the low-energy conformations and the transition states that separate them.

Based on general principles of steric hindrance and electronic conjugation, it is anticipated that the most stable conformers of this compound would feature non-planar arrangements of the phenyl rings with respect to the pyrimidine core to minimize steric clashes between the ortho-hydrogens of the phenyl groups and the adjacent atoms on the pyrimidine ring. The precise equilibrium dihedral angles and the energy barriers for rotation would be influenced by a delicate balance of steric repulsion and the drive for extended π-conjugation.

A hypothetical conformational analysis would involve defining the key dihedral angles, for instance, τ1 (C(6)-C(5)-C(4)-C(ipso-phenyl)) and τ2 (N(1)-C(2)-C(ipso-phenyl)-C(ortho-phenyl)). A potential energy surface scan would then map the relative energy of the molecule as these angles are varied. The resulting data could be presented in a table summarizing the relative energies of the stable conformers.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 45 | 40 | 0.00 |

| B | 135 | 40 | 1.5 |

| C | 45 | 140 | 1.8 |

| D | 135 | 140 | 3.0 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a detailed computational study. The actual values would need to be determined through rigorous quantum chemical calculations.

The energetic barriers to rotation of the phenyl groups are also a critical aspect of the molecule's dynamics. These barriers determine the rate of interconversion between different conformers at a given temperature. A study on the internal rotational barriers of various substituted aromatic compounds provides a comparative context for what might be expected. nih.gov The height of these barriers is a direct reflection of the steric and electronic effects at play.

Biological Relevance and Mechanistic Explorations of Pyrimidine Carboxylates

Investigation of Molecular Target Modulation by Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate Analogues

The biological effects of pyrimidine (B1678525) carboxylate analogues are often attributed to their ability to modulate the function of key proteins involved in disease pathways. This section delves into the specific molecular targets that have been investigated in relation to these compounds.

Enzyme Inhibition Studies (e.g., Kinases: EGFR, HDAC, CDKs, FLT3, VEGFR2, MARK4)

Kinases are a significant class of enzymes that are frequently targeted in drug discovery, particularly in oncology. Several studies have explored the inhibitory potential of pyrimidine analogues against various kinases.

Epidermal Growth Factor Receptor (EGFR): The EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in cancer therapy. nih.gov Fused pyrimidine systems are recognized as effective EGFR inhibitors. nih.gov For instance, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated high potency, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The structural similarity of pyrimidines to the purine (B94841) core of ATP allows them to act as competitive inhibitors at the kinase's ATP-binding site. nih.gov Furthermore, EGFR is implicated in the life cycle of certain viruses, suggesting a potential antiviral application for its inhibitors. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR2 is a critical strategy in cancer treatment. nih.gov A series of piperazinylquinoxaline-based derivatives, which can be considered analogues of pyrimidine carboxylates, have shown significant VEGFR2 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov For example, compound 11 from a studied series displayed an IC50 of 0.19 µM against VEGFR2. nih.gov Dual inhibitors targeting both VEGFR2 and other kinases like EGFR are also being developed to enhance therapeutic efficacy. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Pyrimidine-based compounds have been identified as potent inhibitors of transcriptional CDKs, such as CDK7 and CDK9. nih.gov A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were identified as CDK9 inhibitors, which play a crucial role in pancreatic ductal adenocarcinoma (PDAC). nih.gov One compound, 2g, showed significant inhibitory activity against CDK9 and induced apoptosis in cancer cells. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. nih.gov Researchers have designed and synthesized novel pyrimidine-based FLT3 inhibitors. For example, 4,6-diamino pyrimidine derivatives have been developed as Type-II FLT3 inhibitors, with one compound exhibiting an IC50 value of 13.9 nM against the FLT3 kinase. researchgate.net Another study identified a diketopiperazine derivative, compound 5-3, as a selective inhibitor of FLT3-ITD mutant AML cells. nih.gov

While specific studies on this compound's direct inhibition of HDAC and MARK4 are not prevalent in the reviewed literature, the broad investigation into pyrimidine analogues suggests this as a potential area for future research.

Interactive Data Table: Kinase Inhibition by Pyrimidine Analogues

| Compound/Analogue Class | Target Kinase | IC50 Value | Source |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 383.7 nM | nih.gov |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 - 0.60 µM | nih.gov |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDKs (transcriptional) | Not specified | nih.gov |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Not specified | nih.gov |

| 4,6-diamino pyrimidine derivatives | FLT3 | 13.9 nM | researchgate.net |

| Imidazo[1,2-b]pyridazine derivatives | FLT3-ITD | 4 nM | nih.gov |

Receptor Modulation and Binding Specificity

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. While extensive data on the receptor binding profile of this compound itself is limited, research on analogous structures provides some insights. For example, pyrimidine derivatives have been investigated for their potential to interact with various receptors, though specific binding affinities and modulation effects are often dependent on the particular substitutions on the pyrimidine ring. The focus of much of the available research has been on enzyme inhibition rather than direct receptor modulation.

Exploration of Potential Biological Activities through In Vitro and In Vivo Models

The therapeutic potential of this compound analogues has been explored in various disease models, revealing a range of biological activities.

Research on Anti-proliferative and Cytotoxic Mechanisms

The ability of pyrimidine analogues to inhibit cancer cell growth is a major area of investigation.

A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines. nih.gov For instance, compound 11i showed promising activity against the MCF-7 breast cancer cell line with an IC50 of 3.0 µM, which was more potent than the reference drug doxorubicin (B1662922) in that study. nih.gov Another compound, 16b, was effective against the HeLa cervical cancer cell line with an IC50 of 7.8 µM. nih.gov Similarly, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were developed and tested against breast cancer cell lines, with compound 2 showing an IC50 of 4.3 µg/mL against MCF-7 cells. nih.gov These studies highlight the potential of pyrimidine-based compounds as anti-cancer agents, often acting through the inhibition of cell cycle progression and induction of apoptosis. nih.gov

Interactive Data Table: Anti-proliferative Activity of Pyrimidine Analogues

| Compound/Analogue Class | Cell Line | IC50 Value | Source |

| Pyrazolo[1,5-a]pyrimidine (11i) | MCF-7 | 3.0 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (16b) | HeLa | 7.8 µM | nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 4.3 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (11f) | Huh-7 | 6.3 µM | nih.gov |

Studies on Anti-microbial (Antibacterial, Antifungal) Properties

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrimidine derivatives have shown promise in this area.

Antibacterial Activity: A new class of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives demonstrated potent broad-spectrum antibacterial activity. uni-saarland.denih.gov Compound 12, with a 4-chlorophenyl substituent, was particularly effective, exhibiting a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain. uni-saarland.denih.gov Other studies on pyrimidine thiol derivatives have also reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg

Antifungal Activity: Pyrimidine derivatives containing an amide moiety have been synthesized and tested for their antifungal properties against various plant pathogenic fungi. nih.gov Compounds 5f and 5o showed excellent activity against Phomopsis sp., with inhibition rates of 100% at a concentration of 50 µg/mL. nih.gov Notably, compound 5o had an EC50 value of 10.5 µg/mL against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. nih.gov Additionally, a series of pyrimidine and pyrimidopyrimidine derivatives exhibited excellent antimicrobial activities against Candida albicans and Aspergillus flavus. nih.gov

Interactive Data Table: Anti-microbial Activity of Pyrimidine Analogues

| Compound/Analogue Class | Microbial Strain | Activity (MIC/EC50) | Source |

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Compound 12) | S. aureus (MRSA/VISA) | 1 µg/mL (MIC) | uni-saarland.denih.gov |

| Pyrimidine thiol derivative (Compound 6) | E. coli | Moderate resistance | ekb.eg |

| Pyrimidine-amide derivative (5f) | Phomopsis sp. | 100% inhibition @ 50 µg/mL | nih.gov |

| Pyrimidine-amide derivative (5o) | Phomopsis sp. | 10.5 µg/mL (EC50) | nih.gov |

| Pyrimidopyrimidine derivative (10b) | C. albicans, A. flavus | Excellent activity | nih.gov |

Investigations into Anti-viral Activities and Viral Replication Inhibition

The structural diversity of pyrimidine analogues has also led to their investigation as potential antiviral agents.

Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed selective antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The presence of an amino-indane or tetrahydronaphthalene moiety was found to be crucial for this activity. mdpi.com Another study focused on 5-ethyl-2'-deoxyuridine, a pyrimidine nucleoside analogue, which demonstrated efficacy against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Its antiviral action is mediated by the virus-induced thymidine (B127349) kinase. nih.gov While direct antiviral data for this compound is scarce, the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been noted in the context of creating compounds with potential antiviral properties. researchgate.net

Research into Anti-inflammatory and Immunomodulatory Effects

Currently, there is a lack of specific scientific studies published in peer-reviewed literature that investigate the direct anti-inflammatory or immunomodulatory effects of this compound. While the broader class of pyrimidine derivatives has attracted interest for a range of pharmacological properties, including anti-inflammatory action, research has focused on other analogues. For instance, various synthesized pyrimidine and fused pyrimidopyrimidine derivatives have been assessed for their potential to mitigate inflammation, often through mechanisms like membrane stabilization or inhibition of inflammatory enzymes. However, these findings are specific to the compounds studied in those reports and cannot be directly extrapolated to this compound without dedicated experimental validation.

| Activity | Assay/Model | Compound Studied | Result |

|---|---|---|---|

| Anti-inflammatory | In vitro / In vivo | This compound | No data available |

| Immunomodulatory | In vitro / In vivo | This compound | No data available |

Exploration of Anti-oxidant and Anti-diabetic Potential

There are no specific research articles detailing the evaluation of this compound for anti-oxidant or anti-diabetic properties. Scientific exploration in these areas has been directed towards other molecules within the vast pyrimidine family. Researchers have synthesized and tested various pyrimidine derivatives that have shown promise in scavenging free radicals or in modulating pathways relevant to diabetes. For example, studies on different heterocyclic compounds have identified potential anti-diabetic agents that may act through mechanisms like activating peroxisome proliferator-activated receptor gamma (PPAR-γ) or inhibiting enzymes such as α-amylase. Similarly, certain pyrimidine analogues have demonstrated antioxidant capabilities in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Despite these activities within the broader chemical class, the specific potential of this compound remains uninvestigated and undocumented in the available literature.

| Potential | Assay/Model | Compound Studied | Finding |

|---|---|---|---|

| Anti-oxidant | e.g., DPPH assay | This compound | No data available |

| Anti-diabetic | e.g., α-amylase inhibition, in vivo glucose tolerance | This compound | No data available |

Studies on Other Investigated Biological Activities (e.g., Anti-mycobacterial, CNS-active, Calcium Channel Modulation)

A review of scientific databases reveals no specific studies focused on the anti-mycobacterial, central nervous system (CNS), or calcium channel modulating activities of this compound. The pyrimidine scaffold is known for its versatility, and various derivatives have been explored for these and other biological effects.

Anti-mycobacterial Activity: Certain modified pyrimidine analogues have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The rationale for such studies often involves the potential for these compounds to interfere with mycobacterial nucleic acid synthesis. However, this compound has not been specifically named or tested in these published anti-mycobacterial screens.

CNS-Active Potential: The pyrimidine nucleus is a component of compounds that have been investigated for CNS activity. This has led to the synthesis of derivatives aimed at treating various central nervous system disorders, but specific data for this compound is absent.

Calcium Channel Modulation: While various classes of organic molecules are known to act as calcium channel blockers or modulators, there is no available research to indicate that this compound has been synthesized or tested for this purpose.

| Biological Activity | Compound Studied | Research Findings |

|---|---|---|

| Anti-mycobacterial | This compound | No specific studies found |

| CNS-active | This compound | No specific studies found |

| Calcium Channel Modulation | This compound | No specific studies found |

Mechanistic Pathways of Biological Modulation

Given the absence of confirmed biological activities for this compound in the scientific literature, its mechanistic pathways of biological modulation have not been elucidated.

Interaction with Cellular Components and Genetic Material

There is no experimental data describing the interaction of this compound with specific cellular components or genetic material like DNA and RNA. In the broader context of pyrimidine chemistry, some analogues are designed to act as nucleoside mimics, thereby potentially disrupting nucleic acid biosynthetic pathways in target organisms like mycobacteria. This mechanism, however, is speculative and has not been demonstrated for this compound.

Influence on Signal Transduction Pathways

Without established biological effects, the influence of this compound on intracellular signal transduction pathways remains unknown. Research into the effects of a compound on signaling cascades is typically consequential to the discovery of a primary biological activity, and such foundational data for this specific molecule is not currently available.

Future Perspectives and Research Directions for Ethyl 2,4 Diphenyl 5 Pyrimidinecarboxylate

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is well-established, often utilizing multicomponent reactions. However, future efforts are increasingly focused on green and sustainable chemistry principles to minimize environmental impact. nih.govmdpi.com Research in this area is moving towards solvent-free reaction conditions, the use of eco-friendly and reusable catalysts, and energy-efficient techniques like microwave and ultrasonic irradiation. nih.govresearchgate.net For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols, representing a sustainable pathway. organic-chemistry.org

A significant frontier is the development of stereoselective synthetic methods. While traditional pyrimidine synthesis often results in racemic mixtures, the biological activity of chiral molecules frequently resides in a single enantiomer. Future methodologies may incorporate chiral catalysts or auxiliaries in reactions like the Biginelli or Pinner syntheses to produce enantiomerically pure pyrimidine carboxylates. organic-chemistry.orgmdpi.com The development of methods for the stereoselective synthesis of pyrimidine precursors, such as β-enaminones, is a promising step in this direction. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Description | Advantages |

| Conventional Synthesis | Typically involves multi-step reactions with harsh reagents and organic solvents. | Well-established and versatile. |

| Green Synthesis | Employs multicomponent reactions, green catalysts (e.g., nano ZnO), aqueous media, and alternative energy sources (microwaves, ultrasound). researchgate.netbenthamscience.com | Reduced waste, lower energy consumption, environmentally benign. nih.goveurekaselect.com |

| Stereoselective Synthesis | Utilizes chiral catalysts or auxiliaries to produce specific stereoisomers. | Yields enantiomerically pure compounds with potentially higher potency and reduced side effects. |

Refinement of Structure-Activity Relationship Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for correlating the structural features of molecules with their biological activities. scirp.org For pyrimidine derivatives, QSAR studies have been instrumental in predicting their potential as anticancer, anti-inflammatory, and antimicrobial agents. scirp.orgnih.govbenthamdirect.com These models are built using molecular descriptors that quantify physicochemical properties like hydrophobicity (logP), steric properties, and electronic characteristics (e.g., LUMO energy). scielo.brdergipark.org.tr

Future research will focus on developing more sophisticated and predictive QSAR models. By employing advanced statistical methods like Artificial Neural Networks (ANN) alongside Multiple Linear Regression (MLR), researchers can capture complex, non-linear relationships between structure and activity. nih.gov For a compound like Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, these models could predict how modifications to the phenyl rings or the ethyl ester group would affect its binding affinity to a specific biological target. For example, a QSAR model for pyrimidine-based VEGFR-2 inhibitors found that certain descriptors could effectively predict anticancer activity. nih.gov The refinement of these models will accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. scirp.org

Identification and Validation of Novel Biological Targets for Pyrimidine Carboxylates

The pyrimidine scaffold is known to interact with a wide range of biological targets, contributing to its diverse pharmacological profile. nih.govgsconlinepress.com Derivatives have shown activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov

Key Biological Targets for Pyrimidine Scaffolds:

Protein Kinases: Pyrimidine derivatives have been developed as inhibitors for targets like Aurora kinases (AURK), Polo-like kinases (PLK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov

Enzymes in Inflammation: Cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory drugs, and novel pyrimidine-5-carbonitriles have been identified as potent COX-2 inhibitors. mdpi.comiosrjournals.org

Antimicrobial Targets: The scaffold has been used to design inhibitors of essential bacterial enzymes such as Penicillin-Binding Proteins (PBP) and protozoal enzymes like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). benthamdirect.comdergipark.org.tr